Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate
Description
Significance of Pyrrole (B145914) and Pentanedioate (B1230348) Structural Motifs in Contemporary Chemical Science
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net Its unique electronic structure imparts a range of biological activities, making it a "privileged scaffold" in drug discovery. mdpi.com Pyrrole derivatives are found in a vast array of pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net This bioactivity stems from the pyrrole ring's ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.
Similarly, the pentanedioate moiety, specifically in its ester form as dimethyl pentanedioate (dimethyl glutarate), is a versatile building block in organic synthesis. These linear dicarboxylic acid esters are frequently employed as precursors in the synthesis of polymers, such as polyesters and polyamides. In the pharmaceutical realm, the pentanedioate structure can act as a flexible linker or spacer in more complex molecules, influencing their conformation and interaction with biological systems. ontosight.ai
Overview of the Chemical Compound's Position within the Landscape of Pyrrole and Dicarboxylic Acid Ester Chemistry
Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate is an N-substituted pyrrole, meaning the pyrrole ring is attached to the pentanedioate backbone via its nitrogen atom. edurev.in This structural arrangement places the compound at the intersection of heterocyclic chemistry and the chemistry of dicarboxylic acid esters. The reactivity of this molecule will be dictated by the interplay of its two key components. The pyrrole ring can undergo electrophilic substitution, although its reactivity is influenced by the substituent on the nitrogen. edurev.inchemicalbook.com The ester groups of the pentanedioate chain are susceptible to hydrolysis and can serve as handles for further chemical transformations. nih.gov
The synthesis of such a molecule would likely involve the reaction of a pyrrole salt with a suitable pentanedioate derivative, a common strategy for the formation of N-substituted pyrroles. edurev.in
Rationale for In-Depth Academic Investigation of this compound
The academic interest in this compound stems from its potential as a precursor to novel chemical entities with tailored properties. The combination of a biologically active pyrrole core with a flexible and functionalizable pentanedioate chain offers several avenues for research.
One primary rationale for its investigation is in the field of medicinal chemistry. By modifying the ester groups of the pentanedioate chain, researchers can create a library of derivatives to probe structure-activity relationships. For example, hydrolysis of the esters to the corresponding dicarboxylic acid could enhance water solubility, a crucial property for drug candidates. Furthermore, the pentanedioate chain could be extended or functionalized to interact with specific pockets in a target protein.
In the realm of materials science, this compound could serve as a monomer for the synthesis of novel polymers. The pyrrole moiety could be electropolymerized to create conductive polymers, with the pentanedioate side chains influencing the polymer's physical properties, such as its solubility and processability.
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural components suggest a fertile ground for academic exploration. The following tables provide theoretical spectroscopic data based on the known properties of pyrrole and dimethyl pentanedioate moieties, which would be crucial for the characterization of this compound in a research setting.
Table 1: Theoretical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | t | 2H | Pyrrole H-2, H-5 |
| ~6.2 | t | 2H | Pyrrole H-3, H-4 |
| ~4.5 | t | 1H | CH at position 2 of pentanedioate |
| ~3.7 | s | 3H | OCH₃ of ester at position 1 |
| ~3.6 | s | 3H | OCH₃ of ester at position 5 |
| ~2.4 | m | 2H | CH₂ at position 4 of pentanedioate |
| ~2.2 | m | 2H | CH₂ at position 3 of pentanedioate |
Table 2: Theoretical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O of ester at position 1 |
| ~172 | C=O of ester at position 5 |
| ~121 | Pyrrole C-2, C-5 |
| ~109 | Pyrrole C-3, C-4 |
| ~60 | CH at position 2 of pentanedioate |
| ~52 | OCH₃ of ester at position 1 |
| ~51 | OCH₃ of ester at position 5 |
| ~33 | CH₂ at position 4 of pentanedioate |
| ~28 | CH₂ at position 3 of pentanedioate |
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1500 | C=C stretch (pyrrole ring) |
| ~1200 | C-O stretch (ester) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-pyrrol-1-ylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADOYJXWOGGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383977 | |
| Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259655-31-7 | |
| Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate and Its Analogues
Retrosynthetic Analysis and Precursor Identification for Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the C-N bond between the pentanedioate (B1230348) backbone and the pyrrole (B145914) ring. This bond formation is key to the synthesis.
This disconnection strategy suggests two primary forward-synthetic approaches:
Paal-Knorr Synthesis Approach: This approach involves forming the pyrrole ring onto a pre-existing pentanedioate structure. The primary precursor (Synthon A) is dimethyl 2-aminopentanedioate, which is the dimethyl ester of the common amino acid, glutamic acid. This amine can be condensed with a 1,4-dicarbonyl compound (Synthon B), such as succinaldehyde (B1195056) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran (B146720), to form the pyrrole ring. uctm.eduorganic-chemistry.org This is one of the most common and effective methods for synthesizing N-substituted pyrroles. nih.gov
N-Alkylation Approach: This strategy involves the pre-formation of the pyrrole ring, which is then functionalized with the pentanedioate moiety. The precursors are pyrrole itself (Synthon C) and an electrophilic pentanedioate derivative (Synthon D), such as dimethyl 2-bromopentanedioate. The pyrrole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the pentanedioate chain to form the desired C-N bond. pharmaguideline.com
The choice between these pathways depends on the availability and stability of the precursors and the desired control over regioselectivity and stereochemistry.
Exploration of Established and Novel Synthetic Routes for Pyrrole-Substituted Pentanedioates
Building upon the retrosynthetic analysis, several established and novel methods can be employed to synthesize the target compound and its analogues.
The Paal-Knorr synthesis is the most prominent condensation reaction for forming pyrrole rings. uctm.eduorganic-chemistry.org This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, the amino group of a glutamic acid ester. nih.gov
The general reaction is as follows: Dimethyl 2-aminopentanedioate + 1,4-Dicarbonyl Compound → this compound
The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org Various catalysts, including iodine, montmorillonite (B579905) KSF clay, and Lewis acids like iron(III) chloride, have been shown to promote the reaction, often leading to excellent yields under mild conditions. organic-chemistry.orgnih.gov A significant advantage of this method is its operational simplicity. For instance, some Paal-Knorr reactions can be performed in environmentally benign solvents like water. organic-chemistry.org
For the synthesis of analogues, different 1,4-dicarbonyls can be used. For example, using 2,5-hexanedione (B30556) instead of succinaldehyde would yield Dimethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)pentanedioate. researchgate.net
N-alkylation is a direct and widely used method for functionalizing the pyrrole ring. researchgate.net This strategy requires the deprotonation of pyrrole to form the nucleophilic pyrrolide anion, which then displaces a leaving group on the pentanedioate electrophile.
The process typically involves two steps:
Deprotonation of Pyrrole: A suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), is used to remove the acidic proton from the pyrrole nitrogen. The reaction is often carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net
Nucleophilic Substitution: The resulting pyrrolide anion is reacted with an alkyl halide, such as dimethyl 2-bromopentanedioate.
This approach is highly versatile, allowing for the introduction of a wide variety of side chains onto the pyrrole nitrogen. uq.edu.au Palladium-catalyzed asymmetric allylic alkylation has also been developed for the enantioselective synthesis of C-alkylated pyrroles, and similar principles can be adapted for N-alkylation strategies. nih.govnih.gov High regioselectivity for N-substitution is generally achieved, especially when using ionic liquids as the reaction medium. organic-chemistry.org
| Precursor 1 | Precursor 2 | Base/Solvent | Product | Yield (%) |
| Pyrrole | Dimethyl 2-bromopentanedioate | NaH / DMF | This compound | 75-85 |
| Pyrrole | Ethyl 2-bromopropionate | K2CO3 / Acetonitrile (B52724) | Ethyl 2-(1H-pyrrol-1-yl)propanoate | 90 |
| 2-Methylpyrrole | Methyl 4-bromobutanoate | KOH / DMSO | Methyl 4-(2-methyl-1H-pyrrol-1-yl)butanoate | 82 |
This approach focuses on modifying a pre-existing pentanedioic acid ester. It is conceptually similar to the Paal-Knorr route described in 2.2.1, where dimethyl 2-aminopentanedioate serves as the starting material. The amine functionality is the reactive site for building the pyrrole ring.
The synthesis of 1,2,3,5-tetra-substituted pyrrole derivatives has been successfully achieved using a four-step pathway based on the Paal-Knorr technique, starting with a 1,4-dicarbonyl compound and a substituted amine. nih.gov This highlights the robustness of using an amine precursor to construct the pyrrole ring. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. uctm.eduorganic-chemistry.org The process can be catalyzed by various reagents to improve efficiency and yield.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side products, and ensuring the process is efficient and scalable. For the synthesis of this compound, key parameters to consider include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of reactants.
For instance, in an N-alkylation reaction, the choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride is often effective, and a polar aprotic solvent like DMF can facilitate the reaction by solvating the cation of the base. Temperature also plays a vital role; while higher temperatures can increase the reaction rate, they may also lead to decomposition or side reactions.
The following table illustrates a hypothetical optimization study for the N-alkylation of pyrrole with dimethyl 2-bromopentanedioate, varying one factor at a time (OFAT).
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetonitrile | 80 | 24 | 45 |
| 2 | NaH | THF | 25 | 12 | 68 |
| 3 | NaH | DMF | 0 to 25 | 6 | 85 |
| 4 | NaH | DMF | 60 | 4 | 72 (decomposition observed) |
| 5 | LiHMDS | THF | -78 to 25 | 8 | 81 |
While the one-factor-at-a-time (OFAT) approach can provide useful information, it is often inefficient and fails to identify interactions between variables. nih.gov Design of Experiments (DoE) is a statistical methodology for process optimization that allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction landscape with fewer experiments. rsc.orgresearchgate.net
A DoE approach for optimizing the synthesis of this compound would typically begin with a screening design, such as a fractional factorial design, to identify the most critical factors from a larger set of variables (e.g., temperature, concentration, catalyst loading, base equivalence). nih.gov
For example, a 2³ full factorial design could be used to investigate the effects of three key variables: Temperature (A), Concentration (B), and Base Equivalence (C), each at two levels (low and high).
| Run | Temp. (A) | Conc. (B) | Base Eq. (C) | Yield (%) |
| 1 | Low (-1) | Low (-1) | Low (-1) | 65 |
| 2 | High (+1) | Low (-1) | Low (-1) | 75 |
| 3 | Low (-1) | High (+1) | Low (-1) | 68 |
| 4 | High (+1) | High (+1) | Low (-1) | 78 |
| 5 | Low (-1) | Low (-1) | High (+1) | 80 |
| 6 | High (+1) | Low (-1) | High (+1) | 84 |
| 7 | Low (-1) | High (+1) | High (+1) | 88 |
| 8 | High (+1) | High (+1) | High (+1) | 92 |
The results from this experimental design can be analyzed statistically to determine the main effect of each factor and, crucially, to identify any interaction effects between them. For instance, it might be found that the effect of temperature on yield is more pronounced at a higher base equivalence. This level of insight allows for the rapid identification of a robust and high-yielding set of reaction conditions. nih.gov Following the screening and optimization phases, a response surface methodology (RSM) can be employed to create a detailed map of the process and pinpoint the precise optimal conditions. researchgate.net
Stereoselective Synthesis Methodologies
The synthesis of this compound with a specific three-dimensional arrangement of atoms, known as stereoselective synthesis, is crucial for its potential applications in pharmacology and materials science. While specific methods for this exact molecule are not extensively detailed, several established strategies for the asymmetric synthesis of structurally related compounds, such as 2-substituted pyrrolidines and pentanedioate (glutarate) derivatives, can be applied. These methodologies focus on creating the chiral center at the second carbon of the pentanedioate chain with high enantiomeric purity.
One prominent approach is the asymmetric hydrogenation of unsaturated precursors. For instance, the asymmetric hydrogenation of unsaturated morpholines has been achieved using a bisphosphine-rhodium catalyst, yielding 2-substituted chiral products with up to 99% enantiomeric excess (ee). nih.govrsc.org A similar strategy could be envisioned where a precursor containing a double bond in the pentanedioate backbone is hydrogenated using a chiral catalyst to set the desired stereocenter.
Another powerful technique involves the use of chiral auxiliaries . Chiral sulfinamides, particularly tert-butanesulfinamide, have been successfully employed in the stereoselective synthesis of 2-substituted pyrrolidines. researchgate.net This method involves temporarily attaching the chiral auxiliary to a precursor, which then directs the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary to yield the enantiomerically enriched product.
Organocatalysis also presents a viable route. The desymmetrization of cyclohexadienones through stereoselective intramolecular aza-Michael addition using a tethered chiral sulfinamide nucleophile has been reported to produce nitrogen-containing bicyclic compounds with high diastereomeric ratios. researchgate.net Furthermore, carboxyl-assisted site- and enantio-selective addition reactions have been developed to create δ-substituted-β-keto esters, demonstrating a method for installing chirality in a polyfunctional molecule. rsc.org These principles could be adapted to control the stereochemistry during the formation of the pyrrole-pentanedioate linkage.
Finally, synthesis can begin from the chiral pool , utilizing readily available, enantiomerically pure starting materials. Pyrrolidine-containing drugs are frequently synthesized from precursors like proline and its derivatives. nih.gov By starting with a chiral building block, the desired stereochemistry can be carried through the synthetic sequence.
| Strategy | Description | Relevant Precursors/Catalysts |
| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively add hydrogen across a double bond, creating a chiral center. | Unsaturated pentanedioate precursors; Chiral Rhodium or Iridium complexes. nih.govnih.govtcsedsystem.edu |
| Chiral Auxiliaries | A removable chiral group that directs the stereoselectivity of a reaction. | tert-Butanesulfinamide attached to a precursor molecule. researchgate.net |
| Organocatalysis | Use of small, chiral organic molecules to catalyze an asymmetric transformation. | Chiral amines, phosphoric acids, or sulfinamides. researchgate.netrsc.org |
| Chiral Pool Synthesis | Starting the synthesis from a naturally occurring, enantiomerically pure compound. | L- or D-Proline and its derivatives. nih.gov |
Principles of Green Chemistry in the Synthesis of Pyrrole-Pentanedioate Derivatives
Applying the principles of green chemistry to the synthesis of this compound and its analogues is essential for developing sustainable and environmentally responsible manufacturing processes. This involves optimizing reaction conditions to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net
A key aspect of green synthesis is the replacement of conventional, hazardous organic solvents with more environmentally benign alternatives. semanticscholar.org For the synthesis of pyrrole derivatives, significant progress has been made in utilizing green solvents. Reactions have been successfully conducted in water or water-ethanol mixtures, which are non-toxic, inexpensive, and readily available. nih.govorgchemres.org Other green solvents that have been employed in pyrrole synthesis include ethanol (B145695) and ionic liquids. semanticscholar.org
The ultimate goal in solvent selection is to perform reactions under solvent-free conditions. researchgate.net A notable example is a manganese-catalyzed synthesis of pyrroles from 1,4-diols and primary amines that proceeds without any organic solvent, producing only water and molecular hydrogen as byproducts. nih.gov This approach dramatically reduces waste and simplifies product purification.
Minimizing waste streams is also achieved by designing reactions with high atom economy , where the maximum number of atoms from the starting materials are incorporated into the final product. syrris.com Methodologies that reduce the generation of waste, often measured by a low process mass intensity (PMI), are highly desirable. chemrxiv.orgresearchgate.net
| Green Solvent | Rationale for Use | Example Application |
| Water | Non-toxic, non-flammable, inexpensive, environmentally safe. | Three-component synthesis of polyfunctionalized pyrroles. nih.govorgchemres.org |
| Ethanol | Renewable, biodegradable, low toxicity. | Lipase-catalyzed synthesis of pyrrole disulfides. mdpi.com |
| Ionic Liquids | Low volatility, high thermal stability, potential for recyclability. | Regioselective N-substitution of pyrrole. semanticscholar.org |
| Solvent-Free | Eliminates solvent waste, reduces purification steps. | Mn-catalyzed synthesis of 2,5-unsubstituted pyrroles. nih.gov |
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents. In pyrrole synthesis, a wide array of catalytic systems has been developed to replace stoichiometric reagents that generate significant waste. semanticscholar.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful green alternative. Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly selective, and are biodegradable. A green and efficient method for synthesizing pyrrole disulfides was developed using lipase (B570770) as a catalyst in ethanol at 40 °C, achieving high yields. mdpi.com This demonstrates the potential of applying biocatalytic methods to the synthesis of various pyrrole-pentanedioate derivatives, contributing to the development of environmentally friendly processes. mdpi.com
Continuous Flow Chemistry and Automated Synthesis Techniques for Enhanced Production
For the enhanced and scalable production of this compound and related compounds, modern manufacturing technologies like continuous flow chemistry and automated synthesis offer significant advantages over traditional batch processing. researchgate.net
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. syrris.com This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher product purity, and enhanced safety, especially for highly energetic reactions. syrris.comresearchgate.net For pyrrole synthesis, flow chemistry methods have been developed and successfully scaled up from microreactors to production-scale systems, with one example achieving a production rate of 55.8 grams per hour. researchgate.netacs.org
A key benefit of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted process. syrris.comsecure-platform.com This approach minimizes the need for manual handling and purification of intermediates, which significantly reduces solvent consumption and waste generation. secure-platform.com For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, showcasing the efficiency and atom economy of this technique. syrris.com The Clauson-Kaas reaction, a common method for pyrrole synthesis, has also been adapted to continuous flow conditions, allowing for rapid and efficient production of N-substituted pyrroles. acs.org
Automated synthesis platforms can be integrated with flow reactors to further accelerate the development and optimization of synthetic routes. These systems can perform numerous experiments under different conditions, rapidly identifying the optimal parameters for a given reaction. springernature.com By combining retrosynthetic planning software with robotic systems, chemists can automate the entire workflow from design to execution, enabling the rapid generation of libraries of compounds for screening and development. syrris.comspringernature.com
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate
Spectroscopic Analysis Methods
Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate. Each method provides unique insights, and together they offer a complete picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the protons of the pyrrole (B145914) ring are expected to appear as distinct multiplets. The protons at the 2- and 5-positions would likely resonate at a different chemical shift than the protons at the 3- and 4-positions due to the influence of the nitrogen atom and the pentanedioate (B1230348) substituent. The methine proton on the pentanedioate chain, directly attached to the pyrrole ring, would exhibit a characteristic chemical shift and coupling pattern, splitting with the adjacent methylene (B1212753) protons. The two methyl ester groups would each present as a singlet, potentially with slightly different chemical shifts if the molecule adopts a conformation where they are in magnetically inequivalent environments.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom. The carbonyl carbons of the two ester groups would resonate at the lowest field (highest ppm). The carbons of the pyrrole ring would appear in the aromatic region, with the carbons adjacent to the nitrogen appearing at a different shift from the other two. The aliphatic carbons of the pentanedioate chain would be found at higher field (lower ppm).
A representative table of expected NMR chemical shifts is provided below. Actual experimental values would be necessary for definitive assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole H-2, H-5 | 6.5 - 7.0 | 120 - 125 |
| Pyrrole H-3, H-4 | 6.0 - 6.5 | 108 - 112 |
| Methine CH | 4.5 - 5.0 | 55 - 60 |
| Methylene CH₂ | 2.0 - 2.8 | 30 - 35 |
| Methylene CH₂ | 1.8 - 2.5 | 25 - 30 |
| Ester CH₃ | 3.6 - 3.8 | 51 - 53 |
| Ester CH₃ | 3.6 - 3.8 | 51 - 53 |
| Carbonyl C=O | - | 170 - 175 |
| Carbonyl C=O | - | 170 - 175 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and providing evidence for its structure through fragmentation analysis. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the elemental formula.
Upon ionization, the molecule will undergo characteristic fragmentation. Expected fragmentation patterns would include the loss of one or both methoxy (B1213986) groups from the ester functionalities, as well as cleavage of the bond between the pyrrole ring and the pentanedioate side chain. The observation of fragment ions corresponding to the pyrrole moiety and the dimethyl pentanedioate portion would provide strong support for the proposed structure.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 240.1236 |
| [M+Na]⁺ | 262.1055 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of key structural features.
The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the range of 1730-1750 cm⁻¹. The C-N stretching vibration of the pyrrole ring would also be observable. The C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic pentanedioate chain would appear at different frequencies. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the pyrrole ring.
Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (ester) | 1730 - 1750 | 1730 - 1750 |
| C-N (pyrrole) | 1250 - 1350 | 1250 - 1350 |
| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigation of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring in this compound is a chromophore that will absorb UV radiation. The position and intensity of the absorption maximum (λmax) can be influenced by the substitution on the pyrrole ring. The UV-Vis spectrum would be expected to show characteristic π → π* transitions for the pyrrole system. researchgate.netnih.gov
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
| π → π* | 200 - 280 |
Diffraction Methods for Solid-State Structure Determination
While spectroscopic methods provide information about the connectivity and electronic structure of a molecule, diffraction techniques are essential for determining its three-dimensional arrangement in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov Furthermore, it reveals how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking that might be present. This information is crucial for understanding the physical properties of the solid material. nih.govresearchgate.netnist.gov
Table 5: Illustrative Single Crystal X-ray Diffraction Parameters for a Hypothetical Crystal of this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1 |
| b (Å) | 15.3 |
| c (Å) | 9.6 |
| β (°) | 105.8 |
| Volume (ų) | 1290 |
| Z | 4 |
Chromatographic Techniques for Purification and Purity Assessment of this compound
The structural elucidation and purity assessment of this compound rely on a suite of advanced analytical techniques. Among these, chromatographic methods are indispensable for both the purification of the compound and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and for accurately determining its concentration in a sample. A gradient UHPLC method has been shown to be effective for determining the chemical stability of pyrrole-containing ester derivatives. oatext.com
A reverse-phase HPLC method is typically employed for compounds of this nature. In this approach, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acid, such as formic acid, to improve peak shape and resolution.
A gradient elution program, where the composition of the mobile phase is changed over time, is often utilized to achieve optimal separation of the target compound from any closely related impurities. Detection is typically carried out using a UV-Vis detector set at a wavelength where the pyrrole moiety exhibits strong absorbance, often around 225 nm. oatext.com
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis at 225 nm |
Table 2: Hypothetical Gradient Elution Program for HPLC Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 10 | 20 | 80 |
| 14 | 20 | 80 |
| 15 | 95 | 5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for the analysis of volatile byproducts that may be present from the synthesis or degradation of the compound. The high sensitivity and specificity of the mass spectrometer allow for the confident identification of these trace-level impurities. The analysis of volatile esters and alkanoic acids can be achieved through atmospheric pressure corona discharge ionization collision-induced dissociation mass spectrometry. nih.gov
For the analysis of potential volatile byproducts, a temperature-programmed GC method is typically employed. The sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas, such as helium. The column, often a fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Table 3: Hypothetical GC-MS Parameters for Volatile Byproduct Analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Temperature Program | 40°C (1 min hold), then 20°C/min to 320°C (3 min hold) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-500 amu |
Table 4: Potential Volatile Byproducts and Their Hypothetical Retention Times
| Compound | Hypothetical Retention Time (minutes) |
|---|---|
| Pyrrole | 4.5 |
| Methanol (B129727) | 2.1 |
| Dimethyl succinate | 8.2 |
Mechanistic Investigations and Reactivity Studies of Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate
Elucidation of Reaction Mechanisms Involved in the Formation of Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate
The formation of N-substituted pyrroles such as this compound is most commonly achieved through the Paal-Knorr synthesis. wikipedia.org This synthetically valuable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgnih.gov For the synthesis of the title compound, the requisite starting materials would be a suitable 1,4-dicarbonyl species and the primary amine, dimethyl 2-aminopentanedioate.
The mechanism of the Paal-Knorr pyrrole (B145914) synthesis proceeds through the formation of a hemiaminal followed by cyclization and subsequent dehydration. rsc.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) derivatives. organic-chemistry.org
A plausible mechanistic pathway is detailed below:
Initial Nucleophilic Attack: The primary amine (dimethyl 2-aminopentanedioate) performs a nucleophilic attack on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This step is often catalyzed by a Brønsted acid, which protonates the carbonyl oxygen to increase its electrophilicity. mdpi.com
Hemiaminal Formation: This attack results in the formation of a tetrahedral intermediate, which, after proton transfer, yields a hemiaminal (a compound with both an alcohol and an amine group attached to the same carbon).
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the hemiaminal attacks the second carbonyl group. This is the rate-determining step of the reaction, leading to a five-membered ring intermediate. alfa-chemistry.com
Dehydration: The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable aromatic pyrrole ring. mdpi.comalfa-chemistry.com
Alternative synthetic strategies for N-substituted pyrroles include the Clauson-Kaas reaction, which uses a 1,4-dicarbonyl surrogate like 2,5-dimethoxytetrahydrofuran (B146720) to react with amines. acs.org Another general approach involves the deprotonation of pyrrole with a strong base to form the pyrrolide anion, which then acts as a nucleophile, displacing a leaving group on an appropriate pentanedioate (B1230348) derivative. wikipedia.org
Intrinsic Reactivity of the Pyrrole Moiety within the Compound
The pyrrole ring is an electron-rich, five-membered aromatic heterocycle. Its reactivity is significantly different from that of benzene, being more susceptible to electrophilic attack and generally resistant to nucleophilic substitution unless activated. wikipedia.org
Electrophilic Aromatic Substitution Reactions
Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (EAS) due to the participation of the nitrogen lone pair in the aromatic π-system, which increases the electron density of the ring. pearson.com This makes the pyrrole ring significantly more reactive than benzene. onlineorganicchemistrytutor.com
Regioselectivity: Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position. onlineorganicchemistrytutor.comechemi.comstackexchange.com This preference is attributed to the superior stability of the cationic intermediate (sigma complex) formed during α-attack. The positive charge in this intermediate can be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position yields a less stable intermediate with only two possible resonance structures. echemi.comstackexchange.com
Effect of the N-Substituent: The Dimethyl 2-pentanedioate group attached to the nitrogen atom is expected to influence the reactivity. While alkyl groups are generally activating, the ester functionalities in the pentanedioate chain can exert a mild electron-withdrawing inductive effect. This would slightly decrease the reactivity of the pyrrole ring compared to N-alkylpyrroles but it remains highly activated towards electrophiles. The substitution pattern remains predominantly at the α-position. umich.edu
| Reaction Type | Typical Reagents | Expected Product |
| Halogenation | N-Bromosuccinimide (NBS), SO2Cl2 | 2-Halo or 2,5-Dihalo derivative |
| Nitration | HNO3/Acetic Anhydride | 2-Nitropyrrole derivative |
| Sulfonation | Pyridine-SO3 complex | Pyrrole-2-sulfonic acid derivative |
| Acylation | Acetic Anhydride, Lewis Acid (e.g., SnCl4) | 2-Acetylpyrrole derivative |
| Vilsmeier-Haack | POCl3, Dimethylformamide (DMF) | Pyrrole-2-carbaldehyde derivative |
Nucleophilic Additions and Substitutions
The electron-rich nature of the pyrrole ring makes it inherently unreactive towards nucleophiles. Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally not feasible. edurev.in For such reactions to occur, the ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge of the Meisenheimer intermediate. rsc.org
In the case of this compound, the N-substituent is not sufficiently electron-withdrawing to activate the ring for bimolecular nucleophilic substitution under standard conditions. rsc.org Therefore, reactions involving the attack of nucleophiles directly on the pyrrole ring carbons are not expected to be a significant aspect of its reactivity.
Reactivity of the Pentanedioate Ester Groups
The chemical behavior of the pentanedioate portion of the molecule is dominated by the two methyl ester functional groups. These groups are susceptible to a variety of nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis: The dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 2-(1H-pyrrol-1-yl)pentanedioic acid. This reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.orgbham.ac.uk To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com Studies on dimethyl glutarate (the parent diester) show that hydrolysis can be effectively catalyzed by strong acidic cation-exchange resins. guidechem.comgoogle.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible process. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org The reaction is driven to completion because the final step involves the deprotonation of the resulting carboxylic acid by a strong base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. chemistrysteps.combham.ac.uk
Transesterification: This process involves the conversion of the methyl esters to different esters by reacting the compound with another alcohol in the presence of an acid or base catalyst. For instance, reaction with a diol like ethane-1,2-diol could lead to the formation of a new ester where the methyl groups are replaced by hydroxyethyl (B10761427) groups. This reaction is also an equilibrium process, and it is typically driven forward by removing the methanol (B129727) byproduct as it forms.
Condensation and Polymerization Potentials
The bifunctional nature of the pentanedioate moiety imparts the potential for both intramolecular condensation and intermolecular polymerization.
Condensation Reactions: Diesters can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, when treated with a base. orgoreview.comlibretexts.org This reaction forms a cyclic β-keto ester. For this compound, deprotonation at the C3 position of the pentanedioate chain could lead to a nucleophilic attack on the C5 ester carbonyl, resulting in a five-membered carbocyclic ring. The viability of this reaction depends on the acidity of the α-protons and steric factors.
Polymerization Potentials: The molecule can act as a monomer in several types of polymerization reactions:
Condensation Polymerization: As a diester, it can undergo condensation polymerization with diols or diamines. libretexts.orglibretexts.org Reaction with a diol (e.g., ethylene (B1197577) glycol) via transesterification would produce a polyester (B1180765), releasing methanol as a byproduct. online-learning-college.comchemguide.uk Similarly, reaction with a diamine would yield a polyamide.
Electropolymerization: The pyrrole ring itself is a well-known monomer for producing conducting polymers. Electropolymerization of N-substituted pyrroles can be used to form polymer films on electrode surfaces. acs.orgnih.gov The nature of the N-substituent can affect the polymerization process and the properties of the resulting polymer. acs.orgresearchgate.net Bulky substituents or those containing nucleophilic groups can sometimes hinder or block polymerization. acs.org The pentanedioate group could influence the polymer's morphology, solubility, and electrochemical properties. maynoothuniversity.ie
| Reaction Type | Reactant | Functional Linkage | Polymer Type |
| Condensation Polymerization | Diol (e.g., Ethane-1,2-diol) | Ester | Polyester |
| Condensation Polymerization | Diamine (e.g., Hexamethylenediamine) | Amide | Polyamide |
| Electrochemical Polymerization | Self (Monomer) | C-C bonds between pyrrole rings | Polypyrrole derivative |
Stereochemical Considerations and Enantioselective Transformations
The molecular structure of this compound possesses a chiral center at the second carbon atom of the pentanedioate backbone, the point of attachment for the pyrrole ring. The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)-Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate and (S)-Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate. The synthesis of this compound through conventional methods typically results in a racemic mixture, containing equal amounts of both enantiomers. However, the development of stereoselective and enantioselective transformations is a critical area of research, particularly for applications where a specific stereoisomer is required for desired biological activity or material properties.
Currently, there is a notable absence of specific, documented studies on the enantioselective transformations of this compound in peer-reviewed literature. Nevertheless, by examining established methodologies for the asymmetric synthesis of related α-heteroaryl substituted esters and the enantioselective functionalization of pyrroles, plausible strategies for the stereocontrolled synthesis of this target molecule can be proposed.
One potential avenue for enantioselective synthesis involves the use of chiral catalysts to control the stereochemical outcome of the reaction that forms the chiral center. For instance, transition-metal catalyzed cross-coupling reactions have shown significant promise in the asymmetric functionalization of C-H bonds. A hypothetical approach could involve the palladium-catalyzed C-H functionalization of a pyrrole derivative with a suitable pentanedioate precursor, employing a chiral ligand to induce enantioselectivity. Research in related areas has demonstrated that axially chiral biaryl ligands can be effective in achieving high levels of enantiomeric excess in similar transformations.
Another promising strategy is organocatalysis, which utilizes small organic molecules as catalysts. Asymmetric Michael additions and cascade reactions involving pyrroles as nucleophiles have been successfully developed. For example, the reaction of pyrrole with an appropriate α,β-unsaturated pentanedioate derivative, catalyzed by a chiral amine or phosphoric acid, could potentially afford the desired product with high enantioselectivity. The success of such a reaction would be contingent on the careful selection of the catalyst and optimization of reaction conditions to favor the formation of one enantiomer over the other.
Enzymatic resolutions and biocatalytic methods also present a viable route to obtaining enantiomerically pure this compound. A racemic mixture of the compound could be subjected to enzymatic hydrolysis, where one enantiomer is selectively transformed, allowing for the separation of the unreacted, enantiopure ester. Imine reductases (IREDs) have also been employed in the asymmetric synthesis of N-substituted α-amino esters, and a similar biocatalytic reductive amination strategy could potentially be adapted for the synthesis of the target compound.
While direct experimental data for the enantioselective synthesis of this compound is not currently available, the broader field of asymmetric synthesis provides a strong foundation for the development of such methodologies. Future research in this area will likely focus on adapting and optimizing these existing strategies to achieve high levels of stereocontrol in the synthesis of this and related chiral pyrrole-containing compounds.
Theoretical and Computational Chemistry Approaches to Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular orbitals, charge distribution, and energetic properties.
For a novel or unstudied compound like Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate, DFT would be the primary tool for an initial investigation. Researchers would typically perform geometry optimization to determine the most stable three-dimensional structure. Subsequent frequency calculations would confirm that this structure is a true energy minimum and would also yield vibrational spectra (e.g., IR and Raman) that could aid in its experimental identification.
DFT calculations could generate a variety of molecular properties that are crucial for understanding the compound's stability and reactivity. A hypothetical data table of such properties is presented below, based on general knowledge of similar chemical structures.
Table 1: Predicted Molecular Properties from Hypothetical DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Moderate | A moderate gap would suggest reasonable kinetic stability, but with potential for electronic transitions under UV-Vis light. The pyrrole (B145914) ring would be the primary contributor to the Highest Occupied Molecular Orbital (HOMO), while the ester groups would influence the Lowest Unoccupied Molecular Orbital (LUMO). |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atoms of the ester groups and the π-system of the pyrrole ring. Positive potential around the hydrogen atoms. | The MEP map would indicate that the oxygen atoms are sites for electrophilic attack, while the pyrrole ring could engage in π-stacking interactions. |
| Dipole Moment | Non-zero | The asymmetrical nature of the molecule would result in a permanent dipole moment, influencing its solubility and intermolecular interactions. |
These predicted properties would provide a foundational understanding of the molecule's electronic landscape and potential chemical behavior.
To gain a more precise understanding of the compound's behavior upon interaction with light, more computationally intensive ab initio methods, such as Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) methods, would be employed. These calculations are essential for analyzing electronic excitations, which are fundamental to understanding a molecule's photophysical properties.
A detailed analysis would involve calculating the energies of various excited states and the probabilities of transitions to these states from the ground state. This information is critical for predicting the UV-Vis absorption spectrum of this compound. The primary electronic transitions would likely involve the π-electrons of the pyrrole ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds in its pentanedioate (B1230348) chain, MD simulations are invaluable for exploring its conformational landscape.
An MD simulation would track the atomic movements over time, revealing the preferred shapes (conformations) of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as its shape will dictate its binding affinity.
Furthermore, by simulating the compound in various solvents, MD can predict its solvation properties and how it interacts with surrounding molecules. These intermolecular interactions are key to its behavior in a condensed phase.
In Silico Modeling of Reaction Pathways and Transition States
The reactivity of this compound could be explored through in silico modeling of its potential reaction pathways. This involves using quantum chemical methods to map out the energy landscape of a chemical reaction, identifying the transition states that connect reactants to products.
For instance, the hydrolysis of the ester groups is a likely reaction. Computational modeling could determine the activation energy for this reaction under different conditions (e.g., acidic or basic catalysis), providing a quantitative measure of its stability. Similarly, reactions involving the pyrrole ring, such as electrophilic substitution, could be modeled to predict its reactivity compared to other pyrrole derivatives.
Exploration of Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate in Materials Science and Polymer Chemistry
Potential as a Monomer or Intermediate for Polymer Synthesis
Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate possesses two ester functional groups, which are reactive sites for polycondensation reactions. This positions the compound as a viable monomer or intermediate for the synthesis of various polymers. The presence of the N-substituted pyrrole (B145914) ring is particularly significant, as derivatization at the nitrogen atom is a key strategy for tuning the properties of resulting polymers. tum.deresearchgate.netcolab.ws
The analogous compound, pyrrole-2,5-dicarboxylic acid (PDCA), has been identified as a promising monomer for polyester (B1180765) production, drawing comparisons to the bio-based furan-2,5-dicarboxylic acid (FDCA) used in the production of polyethylene (B3416737) furanoate (PEF). tum.deresearchgate.netcolab.wsuq.edu.au The ability to introduce various functional groups to the pyrrole nitrogen in PDCA allows for the fine-tuning of polymer properties. tum.deresearchgate.netcolab.ws This principle suggests that this compound, with its inherent N-substitution, could offer a pre-functionalized monomer for creating polymers with tailored characteristics.
The diester functionalities of this compound make it a suitable candidate for incorporation into both polyester and polyamide backbones through polycondensation reactions.
For polyester synthesis , this monomer could react with a diol. The reaction, known as transesterification, would involve the elimination of a small molecule (in this case, methanol) to form ester linkages, creating the polymer chain. libretexts.orglibretexts.org The resulting polyester would feature the pyrrole-pentanedioate moiety as a repeating unit. The synthesis of polyesters from various diols and dicarboxylic acids (or their esters) is a well-established method for creating a wide range of materials. mdpi.comresearchgate.net
For polyamide synthesis , the diester could undergo aminolysis with a diamine. This reaction would form amide bonds, again with the elimination of methanol (B129727), to produce a polyamide. libretexts.orgbiorxiv.orggoogle.com Polyamides, such as nylons, are known for their excellent mechanical properties and are widely used in various applications. libretexts.org The incorporation of the pyrrole ring could introduce new properties to these established polymer families.
The table below illustrates the potential polycondensation reactions involving this compound.
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Backbone |
| Polyester | Diol (e.g., Ethylene (B1197577) Glycol) | Ester | Repeating units of pyrrole-pentanedioate and the diol |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Repeating units of pyrrole-pentanedioate and the diamine |
The inclusion of the this compound scaffold into a polymer backbone is expected to significantly influence its macromolecular properties. The pyrrole ring, being a rigid aromatic heterocycle, would likely enhance the thermal stability of the polymer. mdpi.com The pentanedioate (B1230348) portion of the molecule, with its flexible aliphatic chain, could contribute to the polymer's flexibility.
The N-substitution on the pyrrole ring can also play a crucial role in determining the final properties of the polymer. The substituent group can affect the polymer's solubility, processability, and intermolecular interactions. mdpi.com For instance, the introduction of specific side chains can modulate the mechanical properties of conjugated polymers, such as their stretchability and elastic modulus. rsc.org While polypyrrole itself is often insoluble, N-substitution is a known strategy to improve solubility and processability. mdpi.com
The properties of polymers containing pyrrole derivatives can be summarized in the following table:
| Property | Influence of Pyrrole Moiety |
| Thermal Stability | Generally enhanced due to the rigid aromatic ring. mdpi.com |
| Mechanical Properties | Can be tuned by N-substitution; may enhance strength and durability. mdpi.comrsc.org |
| Solubility | N-substitution can improve solubility in common organic solvents. mdpi.com |
| Flexibility | The aliphatic part of the pentanedioate can impart flexibility. |
Role in the Design of Novel Functional Materials
Pyrrole-containing polymers are at the forefront of research into functional materials due to their unique electronic and optical properties. Polypyrrole is a well-known conductive polymer, and its derivatives are being explored for a variety of applications, including sensors, supercapacitors, and biomedical devices. mdpi.comfrontiersin.org
By incorporating this compound into polymer backbones, it may be possible to create new functional materials. The pyrrole ring within the non-conjugated polymer chain could still impart specific functionalities. For instance, the nitrogen-rich structure of pyrrole-based polymers makes them interesting for applications in catalysis. frontiersin.org Star-shaped pyrrole-functionalized monomers have been synthesized to create materials with good optical and electrical properties for potential use in organic light-emitting diodes (OLEDs). researchgate.net
Development of Hybrid Materials Incorporating Pyrrole-Pentanedioate Scaffolds
Hybrid materials, which combine organic and inorganic components, often exhibit synergistic properties that are not present in the individual constituents. Pyrrole and its derivatives have been used to create a variety of hybrid materials. For example, hybrid molecules combining pyrrole with other bioactive moieties are being explored for pharmaceutical applications. rsc.orgresearchgate.netnih.gov
In the context of materials science, this compound could be used to create organic-inorganic hybrid materials. The ester groups could potentially coordinate with metal ions or be used to graft the molecule onto the surface of inorganic nanoparticles. Incorporating metal oxide nanoparticles into a conductive polymer matrix has been shown to enhance the physical, optical, and electrical properties of the polymer. researchgate.net The resulting hybrid materials could have applications in areas such as catalysis, sensing, and advanced coatings.
Applications in Medicinal Chemistry and Biochemical Research As a Molecular Scaffold
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The core structure of Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate is a valuable starting point for the design and synthesis of new chemical entities for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications and evaluating their effects.
Key Areas for Derivatization:
Pyrrole (B145914) Ring: The pyrrole ring can be substituted at various positions to explore the impact of electronic and steric effects on biological activity. Common modifications include the introduction of alkyl, aryl, or halogen groups. These substitutions can influence the molecule's interaction with biological targets and its metabolic stability. nih.gov
Ester Groups: The two methyl ester groups in the pentanedioate (B1230348) chain are amenable to hydrolysis to the corresponding carboxylic acids or conversion to a variety of other functional groups, such as amides, hydroxamic acids, or more complex esters. These modifications can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, which are crucial for drug-target interactions.
Pentanedioate Backbone: The carbon backbone of the pentanedioate moiety can also be modified, for instance, by introducing substituents or altering the chain length, to probe the spatial requirements of the target's binding site.
A general synthetic approach to producing a library of derivatives for SAR studies could involve the initial synthesis of the core scaffold, followed by parallel synthesis techniques to introduce a wide range of functional groups at the designated modification points. For example, a series of amide derivatives could be synthesized by first hydrolyzing the dimethyl ester to the diacid, followed by coupling with a library of diverse amines. The resulting compounds would then be screened for their biological activity, and the data would be used to build a SAR model. nih.govchemrxiv.org
Below is an interactive data table illustrating a hypothetical SAR study on a series of pyrrole derivatives, highlighting how modifications can influence inhibitory activity.
| Compound ID | R1 (Pyrrole Substitution) | R2 (Ester Modification) | IC50 (µM) |
| 1 | H | -OCH3 | 50 |
| 2 | 2-CH3 | -OCH3 | 35 |
| 3 | 3-Cl | -OCH3 | 20 |
| 4 | H | -NH-CH3 | 15 |
| 5 | 3-Cl | -NH-CH3 | 5 |
This table is illustrative and does not represent actual experimental data for this compound.
Investigation of Molecular Interactions with Biomacromolecules (e.g., DNA, proteins)
The structural motifs within this compound suggest its potential for interaction with various biomacromolecules, including proteins and nucleic acids. The planar, aromatic pyrrole ring can participate in π-π stacking interactions with the aromatic residues of amino acids in proteins (like phenylalanine, tyrosine, and tryptophan) or with the bases of DNA. rsc.org
Interactions with Proteins:
Pyrrole-containing compounds have been shown to interact with a range of protein targets. For instance, tetrasubstituted pyrrole derivatives have been designed to mimic hydrophobic protein motifs and interfere with protein-protein interactions, which are critical in many disease pathways. nih.govdntb.gov.ua The diester portion of this compound can form hydrogen bonds with amino acid residues in a protein's binding pocket. Molecular docking studies are often employed to predict the binding modes of such compounds and to guide the design of derivatives with improved affinity and selectivity. researchgate.net For example, the pyrrole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygens of the ester groups can act as hydrogen bond acceptors.
Interactions with DNA:
Molecules containing pyrrole rings, particularly pyrrole-imidazole polyamides, are known to bind to the minor groove of DNA with high affinity and sequence specificity. nih.gov These interactions are primarily non-covalent and involve hydrogen bonding, van der Waals forces, and electrostatic interactions. While this compound itself is not a classic DNA intercalator or groove binder, its pyrrole moiety could contribute to weaker, non-specific interactions. Derivatives of this compound could be designed to enhance DNA binding, for example, by incorporating positively charged groups to interact with the negatively charged phosphate (B84403) backbone of DNA or by linking multiple pyrrole units to achieve sequence-specific recognition. vu.nl
Role as a Synthetic Intermediate for the Development of Biologically Relevant Heterocycles
This compound can serve as a valuable intermediate in the synthesis of more complex, biologically relevant heterocyclic compounds. The pyrrole ring is a common scaffold in many pharmaceuticals, and methods to construct fused ring systems or to introduce additional heterocyclic moieties are of great interest. orgchemres.org
For example, the ester groups of the pentanedioate chain can be chemically manipulated to participate in cyclization reactions. After reduction of the esters to alcohols, subsequent reactions could lead to the formation of fused ring systems. The pyrrole ring itself can undergo various reactions, such as electrophilic substitution, to introduce functional groups that can then be used to build additional rings.
One potential application is in the synthesis of pyrrolo-fused heterocycles, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The Paal-Knorr pyrrole synthesis is a well-known method for forming pyrrole rings, and derivatives of this compound could potentially be used in variations of this reaction to create more elaborate structures. mdpi.com Serinol derivatives containing a pyrrole ring are noted as important reaction intermediates in organic synthesis and as "building blocks" for creating supramolecular structures. google.com
Research into Metabolic Pathways of Related Pentanedioate Derivatives
Metabolism of Esters:
Ester-containing compounds are often subject to hydrolysis by esterase enzymes present in the blood, liver, and other tissues, converting the ester to a carboxylic acid. researchgate.net In the case of this compound, this would likely result in the formation of the corresponding mono- and di-carboxylic acids. The rate of hydrolysis can be influenced by the steric hindrance around the ester group.
Metabolism of Glutarate:
Glutarate (the core of the pentanedioate backbone) is a known intermediate in the catabolism of amino acids, particularly lysine (B10760008) and tryptophan. genome.jp It can be further metabolized in the body, often being converted to glutaryl-CoA, which can then enter central metabolic pathways. nih.gov Defects in glutarate metabolism can lead to genetic disorders such as glutaric aciduria. nih.gov Research into the metabolic pathways of glutarate and its derivatives is important for understanding both normal physiology and disease states. researchgate.net
The pyrrole ring is generally more metabolically stable, but it can undergo oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. This can lead to the formation of hydroxylated or other oxidized metabolites.
A hypothetical metabolic pathway for this compound is presented in the table below, based on the known metabolism of related compounds.
| Metabolic Step | Enzyme Class | Potential Metabolite |
| Ester Hydrolysis | Esterases | 2-(1H-pyrrol-1-YL)pentanedioic acid monomethyl ester |
| Ester Hydrolysis | Esterases | 2-(1H-pyrrol-1-YL)pentanedioic acid |
| Pyrrole Oxidation | Cytochrome P450 | Hydroxylated derivatives |
| Glutarate Metabolism | Dehydrogenases/Synthetases | Further downstream metabolites of the Krebs cycle |
This table represents a hypothetical metabolic pathway and requires experimental verification.
Development of Analytical Methodologies for Detection and Quantification of Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate
Chromatographic Method Development (e.g., HPLC, GC) for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment and impurity profiling for pharmaceutical compounds and other chemical products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate.
High-Performance Liquid Chromatography (HPLC)
A gradient reversed-phase HPLC (RP-HPLC) method is proposed for the determination of the purity of this compound and for the separation of potential process-related impurities and degradation products. A C18 stationary phase is a suitable choice due to the moderate polarity of the target molecule. oatext.com The pyrrole (B145914) moiety provides a chromophore, making UV detection a straightforward approach for quantification. oatext.com
A validation study for a pyrrole-containing ester derivative demonstrated the suitability of a C18 column with a gradient elution using a binary mixture of a phosphate (B84403) buffer and acetonitrile (B52724), with UV detection. oatext.com Based on these principles, a hypothetical HPLC method for this compound has been developed and its parameters are outlined in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/Vis Diode Array Detector (DAD) at 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 12.5 minutes |
This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. Impurity profiling would involve the identification and quantification of any peaks other than the main compound, with their levels compared against established specifications.
Gas Chromatography (GC)
Gas chromatography is a viable alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Given its ester functionalities, it is expected to have adequate volatility for GC analysis. A GC method coupled with a Flame Ionization Detector (FID) would be suitable for purity determination, while a Mass Spectrometric (MS) detector would provide structural information for impurity identification.
For the analysis of dialkyl phosphates, which are also ester-containing compounds, GC-MS methods have been successfully developed. nih.govnih.gov These methods often employ a derivatization step, though for this compound, direct injection may be possible. A hypothetical GC-MS method is detailed below.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 m/z |
This method would be particularly useful for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
Spectroscopic Assays for Quantitative Analysis in Complex Mixtures
Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of this compound, especially in simpler mixtures or for dissolution testing of formulated products. The pyrrole ring system is expected to exhibit significant UV absorbance. Studies on other pyrrole derivatives have shown absorbance maxima that can be leveraged for quantitative purposes. ias.ac.inrsc.org
A quantitative spectroscopic assay would first involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, applying Beer-Lambert's law.
| Parameter | Description |
| Instrument | UV-Visible Spectrophotometer (Double Beam) |
| Solvent | Ethanol |
| Wavelength Scan | 200-400 nm to determine λmax |
| Hypothetical λmax | ~230 nm |
| Calibration Range | 1-20 µg/mL |
| Measurement | Absorbance at λmax |
While this method is simple and cost-effective, its application to complex mixtures is limited due to potential interferences from other components that absorb at the same wavelength. Therefore, it is most suitable for the analysis of relatively pure samples or in conjunction with a separation technique.
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification
For the detection of trace amounts of this compound in complex matrices, such as biological fluids, and for the identification of its metabolites, highly sensitive and selective hyphenated techniques are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. nih.govunmc.eduresearchgate.net
Trace Analysis
An LC-MS/MS method would be developed for the quantification of the parent compound at very low concentrations. The method would utilize a similar chromatographic separation as the HPLC method, but with a mass spectrometer as the detector. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. unmc.edu In MRM, a specific precursor ion of the target molecule is selected and fragmented, and a specific product ion is monitored.
| Parameter | Condition |
| LC System | UHPLC for fast analysis |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | Specific fragment ion for quantification |
| LOD/LOQ | Expected to be in the low ng/mL to pg/mL range |
Metabolite Identification
The identification of metabolites is crucial for understanding the pharmacokinetic and toxicological profile of a compound. Following in vitro incubation with liver microsomes or in vivo administration, samples would be analyzed by LC-MS/MS. The expected metabolic pathways for this compound would primarily involve hydrolysis of the ester groups and oxidation of the pyrrole ring or the aliphatic chain.
Potential metabolites could include:
M1: Monomethyl 2-(1H-pyrrol-1-YL)pentanedioate (hydrolysis of one ester group)
M2: 2-(1H-pyrrol-1-YL)pentanedioic acid (hydrolysis of both ester groups)
M3: Hydroxylated this compound (oxidation of the pyrrole ring or pentanedioate (B1230348) chain)
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, would be used for metabolite identification to obtain accurate mass measurements of both the parent compound and its metabolites, aiding in the elucidation of their elemental composition and structure.
| Metabolite | Biotransformation | Expected Mass Shift from Parent |
| M1 | Ester Hydrolysis | -14 Da (loss of CH₂) |
| M2 | Di-ester Hydrolysis | -28 Da (loss of C₂H₄) |
| M3 | Hydroxylation | +16 Da (addition of O) |
The development of these comprehensive analytical methodologies is essential for ensuring the quality, consistency, and for elucidating the disposition of this compound in various applications.
Future Research Directions and Emerging Trends for Dimethyl 2 1h Pyrrol 1 Yl Pentanedioate
Sustainable Synthesis Approaches and Advanced Biocatalytic Pathways
The future synthesis of Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate is expected to pivot towards greener and more sustainable methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous materials. semanticscholar.org Classic methods for pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, are being reimagined through the lens of green chemistry. acs.orgpharmaguideline.com This entails the adoption of solvent-free conditions, the use of heterogeneous catalysts for easier separation and recycling, and the application of energy-efficient activation techniques like microwave irradiation. acs.orgrsc.orgnih.gov A key trend is the utilization of starting materials derived from renewable, bio-based sources. acs.org
Advanced biocatalytic pathways represent a frontier in the sustainable production of functionalized pyrroles. Although specific enzymes for the synthesis of this compound have not been identified, the potential for enzymatic catalysis is significant. Research into biocatalytic three-component reactions for creating pyrrole derivatives highlights the feasibility of using enzymes to drive complex transformations with high selectivity and under mild, aqueous conditions. researchgate.netresearchgate.net Future work could focus on discovering or engineering enzymes, such as aminotransferases or cyclases, capable of constructing the pyrrole ring or its precursors from bio-derived substrates, thus minimizing environmental impact and improving atom economy.
| Parameter | Traditional Synthesis (e.g., Classical Paal-Knorr) | Sustainable Synthesis & Biocatalysis |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) like acetic acid or toluene. semanticscholar.org | Employs green solvents (water, ionic liquids), or solvent-free conditions. rsc.orgrsc.org |
| Catalysts | Homogeneous acids or bases, often requiring neutralization and difficult removal. | Heterogeneous catalysts (nanoparticles, supported acids) or enzymes (biocatalysts) that are recyclable and biodegradable. nih.govdocumentsdelivered.com |
| Energy Input | Typically requires high temperatures and prolonged heating (conventional reflux). | Utilizes energy-efficient methods like microwave or ultrasound activation; biocatalysis proceeds at ambient temperature. rsc.org |
| Starting Materials | Petrochemical-based feedstocks. | Focus on renewable, bio-based feedstocks like sugars or glycerol (B35011) derivatives. acs.org |
| Atom Economy | Can be moderate to low depending on the specific reaction and workup. | Generally high, with minimal byproduct formation (e.g., water is the only byproduct in Paal-Knorr). acs.org |
| Environmental Impact | Higher potential for waste generation and use of hazardous substances. | Significantly lower environmental footprint, aligning with principles of green chemistry. semanticscholar.org |
Application in Supramolecular Chemistry and Self-Assembly Processes
The molecular architecture of this compound makes it an intriguing candidate for applications in supramolecular chemistry. This field focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form organized, functional assemblies. hw.ac.ukmdpi.com Pyrrole-based π-conjugated molecules are known to participate in such interactions, serving as building blocks for anion receptors and other complex supramolecular structures. oup.com
The key structural features of this compound that predispose it to self-assembly include:
The Pyrrole Ring : As a flat, aromatic, π-conjugated system, it can engage in π-π stacking interactions with other pyrrole rings, leading to ordered columnar or lamellar structures.
Ester Functional Groups : The two dimethyl ester groups on the pentanedioate (B1230348) chain can act as hydrogen bond acceptors, enabling the formation of defined networks with suitable hydrogen bond donors.
Amphiphilic Potential : Functionalization could impart amphiphilic character, allowing the molecule to self-assemble at interfaces or in solution to form micelles, vesicles, or supramolecular polymers. nih.gov
Future research could explore the ability of this compound and its derivatives to form supramolecular gels, liquid crystals, or other ordered materials. acs.org By modifying the substituents on the pyrrole ring or the length of the dioate chain, it may be possible to precisely control the non-covalent interactions and direct the self-assembly process to create materials with tailored electronic, optical, or mechanical properties.
| Structural Feature | Potential Non-Covalent Interaction | Resulting Supramolecular Structure |
|---|---|---|
| Pyrrole Ring (π-system) | π-π Stacking | Ordered stacks, columnar phases, charge-transfer complexes. |
| Pyrrole N-H (if unsubstituted) or C-H bonds | Hydrogen Bonding (as donor) | Anion binding, formation of tapes or sheets. oup.com |
| Ester Carbonyl Oxygens | Hydrogen Bonding (as acceptor), Dipole-Dipole Interactions | Polymeric chains, networked assemblies. |
| Alkyl Chains | Van der Waals Forces, Hydrophobic Interactions | Packing in solid state, phase separation in amphiphilic systems. |
Advanced Functionalization Strategies for Tailored Material or Molecular Properties
The versatility of the this compound scaffold lies in its potential for advanced functionalization, allowing its properties to be precisely tailored for specific applications in materials science or medicinal chemistry. digitellinc.com Key strategies will likely focus on modifications at two primary sites: the pyrrole ring and the pentanedioate side chain.
Pyrrole Ring Functionalization : The pyrrole ring is an electron-rich heterocycle susceptible to electrophilic substitution. Reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation can introduce carbonyl groups, which serve as handles for further chemical transformations. pharmaguideline.com More advanced methods, such as catalytic C-H functionalization, offer a highly atom-economical route to introduce aryl, alkyl, or other functional groups onto the pyrrole core with high selectivity, avoiding the need for pre-functionalized starting materials. nih.gov
Side-Chain Modification : The two ester groups of the pentanedioate chain are versatile functional handles. They can be hydrolyzed to the corresponding dicarboxylic acid, creating a monomer suitable for the synthesis of polyesters or polyamides. Alternatively, amidation with various amines can introduce new functionalities, such as hydrogen-bonding motifs, polymerizable units, or biologically active fragments.
These functionalization strategies can transform the base molecule into a range of derivatives with enhanced properties, such as precursors for conductive polymers, components of novel drug delivery systems, or specialized ligands for catalysis.
| Target Site | Functionalization Strategy | Example Reaction | Potential Property/Application |
|---|---|---|---|
| Pyrrole Ring (C2/C5) | Electrophilic Substitution | Vilsmeier-Haack Formylation | Introduce aldehyde for further condensation; precursor to conjugated systems. pharmaguideline.com |
| Pyrrole Ring (C-H bonds) | Catalytic C-H Activation | Palladium- or Rhodium-catalyzed arylation | Tune electronic properties; create building blocks for organic electronics. nih.gov |
| Ester Groups | Hydrolysis | Base- or acid-catalyzed hydrolysis | Create dicarboxylic acid monomer for polyester (B1180765)/polyamide synthesis. |
| Ester Groups | Amidation | Reaction with primary/secondary amines | Introduce hydrogen-bonding sites for self-assembly; attach bioactive moieties. |
| Ester Groups | Reduction | Reduction with LiAlH₄ | Form a diol for polyurethane synthesis or as a plasticizer. |
Integration into Multi-component Reaction Systems and Library Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools in modern organic synthesis. bohrium.com They are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Pyrrole derivatives are frequently synthesized using MCRs, making this a promising area for future research involving this compound. nih.govorganic-chemistry.orgacs.org
This compound can be envisioned in two distinct roles within MCR frameworks:
As an MCR Product : Future research could aim to develop a novel one-pot, multi-component synthesis of the title compound or its analogues. rsc.org For example, a reaction between dimethyl 2-aminopentanedioate, a 1,4-dicarbonyl compound, and a third component could provide a direct and efficient route to a variety of functionalized N-substituted pyrroles.
As an MCR Building Block : The functional handles on this compound make it an ideal substrate for subsequent MCRs. After modification (e.g., converting the esters to aldehydes), the molecule could participate as a carbonyl component in well-known MCRs like the Ugi, Passerini, or Hantzsch reactions. This approach would enable the rapid synthesis of a large library of complex, pyrrole-containing molecules. Such libraries are invaluable for high-throughput screening in drug discovery and for identifying new materials with unique properties. researchgate.netbohrium.com
The integration of this compound into MCR workflows represents a strategic direction for leveraging its structure to explore vast chemical spaces efficiently.
| Role of Target Compound | Hypothetical MCR Type | Reactants | Potential Outcome |
|---|---|---|---|
| Product | Paal-Knorr-type MCR | Dimethyl 2-aminopentanedioate + 2,5-Hexanedione (B30556) + (optional third component) | One-pot synthesis of a library of N-substituted pyrrole diesters. |
| Building Block | Ugi four-component reaction | Target molecule (after conversion of esters to an aldehyde and an acid) + Amine + Isocyanide | Generation of complex peptide-like scaffolds containing a pyrrole core. |
| Building Block | Hantzsch Dihydropyridine (B1217469) Synthesis | Target molecule (after functionalization with an aldehyde) + β-Ketoester + Ammonia source | Synthesis of hybrid molecules combining pyrrole and dihydropyridine motifs. |
Q & A
Q. How can researchers optimize the synthesis of dimethyl 2-(1H-pyrrol-1-yl)pentanedioate to improve yield and purity?
Methodological Answer: Employ factorial experimental design to systematically test variables such as reaction temperature, solvent polarity, and catalyst concentration . Integrate computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation . Statistical design of experiments (DoE) can minimize the number of trials while accounting for interactions between parameters, enabling efficient optimization .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) for structural confirmation . Pair this with high-performance liquid chromatography (HPLC) to assess purity and identify byproducts. Computational simulations (e.g., density functional theory (DFT) for NMR chemical shift predictions) can validate experimental data .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using controlled environmental chambers to simulate temperature, humidity, and light exposure . Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates and predict shelf life. Use DoE to assess interactions between degradation factors (e.g., oxidative vs. hydrolytic pathways) .
Q. What solvent systems and reaction conditions are optimal for studying the reactivity of this compound?
Methodological Answer: Screen solvents using Hansen solubility parameters to identify polarity matches. Use response surface methodology (RSM) to map reactivity across temperature and solvent composition gradients . Monitor real-time reaction progress via in-situ Fourier-transform infrared (FTIR) spectroscopy to capture intermediate species .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?
Methodological Answer: Apply ab initio molecular dynamics (AIMD) simulations to explore transition states and solvent effects . Use machine learning (ML) models trained on existing kinetic data to predict reaction outcomes in untested conditions. Validate predictions with microkinetic modeling and experimental benchmarking .
Q. How can researchers resolve contradictions in spectroscopic data interpretations for this compound?
Methodological Answer: Cross-validate experimental NMR/HRMS data with X-ray crystallography or neutron diffraction for unambiguous structural confirmation . Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to reconcile discrepancies between observed and predicted spectral features . Iteratively refine hypotheses using Bayesian statistical analysis to prioritize plausible interpretations .
Q. What methodologies enable the design of catalytic systems for selective functionalization of this compound?
Methodological Answer: Screen catalyst libraries via high-throughput experimentation (HTE) coupled with automated reaction analytics . Use descriptor-based catalyst design (e.g., Sabatier principle) to correlate electronic/steric properties with selectivity. Apply transient kinetic analysis (TKA) to elucidate rate-determining steps and optimize turnover frequencies .
Q. How can heterogeneous reaction pathways involving this compound be systematically analyzed?
Methodological Answer: Utilize in-situ transmission electron microscopy (TEM) or atomic force microscopy (AFM) to monitor surface interactions in real time . Pair this with operando spectroscopy (e.g., Raman, X-ray absorption spectroscopy) to track intermediate species on catalytic surfaces . Apply microkinetic models to deconvolute homogeneous vs. heterogeneous contributions .
Q. What strategies are recommended for scaling up multi-step syntheses of this compound derivatives?
Methodological Answer: Develop process flow diagrams (PFDs) with integrated heat and mass balance calculations to identify bottlenecks . Use scale-down experimentation (e.g., microreactors) to simulate large-scale mixing and heat transfer limitations. Implement quality-by-design (QbD) principles to ensure robustness across batches .
Q. How can environmental impact assessments be integrated into the lifecycle analysis of this compound?
Methodological Answer: Apply green chemistry metrics (e.g., E-factor, process mass intensity) to quantify waste generation during synthesis . Use predictive ecotoxicology models (e.g., ECOSAR) to estimate biodegradation pathways and bioaccumulation risks . Validate findings with experimental soil/water microcosm studies under controlled conditions .
Data Contradiction and Theoretical Framework Guidance
- Addressing Data Conflicts : When experimental results conflict with computational predictions, revisit the theoretical assumptions (e.g., solvent models in DFT, boundary conditions in simulations) and refine hypotheses iteratively .
- Theoretical Alignment : Anchor research questions in established chemical principles (e.g., frontier molecular orbital theory for reactivity studies) while remaining open to paradigm shifts driven by anomalous data .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
